molecular formula C7H6BrF2N B13317602 Pyridine, 2-(bromomethyl)-6-(difluoromethyl)-

Pyridine, 2-(bromomethyl)-6-(difluoromethyl)-

Cat. No.: B13317602
M. Wt: 222.03 g/mol
InChI Key: JYSWJYZWSPYQGZ-UHFFFAOYSA-N
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Description

Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- is a halogenated pyridine derivative featuring a bromomethyl (-CH2Br) group at position 2 and a difluoromethyl (-CHF2) group at position 6 of the pyridine ring. This compound is of significant interest in medicinal and agrochemical research due to the reactive bromomethyl group, which serves as a versatile intermediate in cross-coupling reactions, and the difluoromethyl group, which enhances metabolic stability and lipophilicity .

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

2-(bromomethyl)-6-(difluoromethyl)pyridine

InChI

InChI=1S/C7H6BrF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2

InChI Key

JYSWJYZWSPYQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)CBr

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Bromination Methods

Brominating Agent Conditions Selectivity Yield Source
NBS/AIBN CCl₄, 80°C, 24h Moderate 60–70%
DIB CCl₄, 40°C, 8h High 85–90%

Table 2: Fluorination Efficiency with DAST

Substrate Product Yield Source
6-Methylpyridine-2-carbaldehyde 6-(Difluoromethyl)pyridine-2-carbaldehyde 91%

Challenges and Optimizations

  • Regioselectivity: Bromination may occur at unintended positions; DIB improves selectivity.
  • Stability: DAST is moisture-sensitive; reactions require anhydrous conditions.
  • Purity: Silica gel chromatography or recrystallization (e.g., diethyl ether) enhances product purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.

    Radical Reactions: Products can vary widely depending on the specific radical conditions and substrates used.

Scientific Research Applications

2-(Bromomethyl)-6-(difluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(bromomethyl)-6-(difluoromethyl)pyridine largely depends on the type of reaction it undergoes:

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C7H6BrF2N
  • Molecular Weight : 222.03 g/mol (calculated)
  • Reactivity : The bromomethyl group facilitates nucleophilic substitution, while the electron-withdrawing difluoromethyl group modulates the pyridine ring’s electronic properties .

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 and 6

The following table compares pyridine derivatives with substitutions at positions 2 and 6, highlighting structural and functional differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
2-(Bromomethyl)-6-(difluoromethyl)pyridine Not reported C7H6BrF2N 222.03 -CH2Br (2), -CHF2 (6) Pharmaceutical intermediate
2-Bromo-6-(difluoromethyl)pyridine Not available C6H4BrF2N 207.01 -Br (2), -CHF2 (6) Less reactive due to absence of -CH2Br
5-Bromo-2-(trifluoromethyl)pyridine 436799-32-5 C6H3BrF3N 226.00 -Br (5), -CF3 (2) Stronger electron-withdrawing effect from -CF3
3-Bromo-2-(difluoromethyl)-6-fluoropyridine 1803695-57-9 C6H3BrF3N 234.00 -Br (3), -CHF2 (2), -F (6) Structural isomer; fluorination alters polarity
2-Bromo-6-bromomethylpyridine 104508-24-9 C6H5Br2N 265.93 -Br (2), -CH2Br (6) Dual bromomethyl sites increase reactivity

Biological Activity

Pyridine derivatives have been extensively studied for their biological activities, particularly in the context of medicinal chemistry. The compound Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- has garnered attention due to its potential pharmacological applications, especially in anticancer therapies and as enzyme inhibitors. This article provides a detailed analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- is characterized by a pyridine ring substituted with a bromomethyl group at the 2-position and a difluoromethyl group at the 6-position. This unique arrangement contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential of halomethyl-pyridine derivatives in anticancer applications. A notable study focused on a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes, which demonstrated significant antiproliferative activity against colorectal and pancreatic cancer cell lines. The presence of reactive halomethyl substituents was crucial for their activity, suggesting that similar compounds like Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- may exhibit comparable effects .

Table 1: Antiproliferative Activity of Pyridine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Notes
Pyridine, 2-(bromomethyl)-6-(difluoromethyl)-HCT-116 (CRC)TBDPotential for ligand-based alkylation
5-(chloromethyl)-2,2'-bipyridineHCT-1165-10Significant activity noted
6-(halomethyl)-2,2'-bipyridinePanc-1TBDEffective in vivo in zebrafish models

The above table summarizes preliminary findings regarding the antiproliferative effects of various pyridine derivatives. While specific IC50 values for Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- are yet to be determined (TBD), its structural similarity to active compounds suggests potential efficacy.

The mechanism by which halogenated pyridines exert their anticancer effects often involves ligand-based alkylating reactions. These reactions can lead to DNA damage in cancer cells, triggering apoptosis. For instance, studies indicate that compounds capable of undergoing such reactions show enhanced antiproliferative activity against resistant cancer cell lines .

Case Studies

Case Study 1: In Vivo Evaluation

A study investigated the in vivo efficacy of a related compound (5-chloromethyl-2,2'-bipyridine) using zebrafish-Panc-1 xenografts. The compound demonstrated significant inhibition of tumor growth at concentrations as low as 8 µM, indicating that structural features similar to those in Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- may confer similar biological activity .

Case Study 2: Enzyme Inhibition

Another area of research has explored the use of pyridine derivatives as acetyl-CoA carboxylase (ACC) inhibitors. These compounds have shown promise in regulating fatty acid synthesis and have implications for treating metabolic disorders . The ability of such compounds to modulate enzyme activity further underscores their therapeutic potential.

Toxicological Considerations

Pyridine derivatives can exhibit varying degrees of toxicity. For example, Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- is classified as toxic if swallowed and can cause skin irritation . Understanding the safety profile is crucial for developing therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for 2-(bromomethyl)-6-(difluoromethyl)pyridine, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : A common approach involves starting with 2,6-dimethylpyridine. Key steps include:
  • Oxidation : Selective oxidation of a methyl group to a carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions.
  • Esterification : Conversion to a methyl ester via reaction with thionyl chloride (SOCl₂) and methanol.
  • Bromination : N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) introduces the bromomethyl group.
    Optimization Tips :
  • Use low-temperature radical bromination (0–5°C) to minimize side reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to identify intermediates.
  • Purify via column chromatography with hexane/ethyl acetate gradients to isolate the product.

Q. How can NMR spectroscopy distinguish between the bromomethyl and difluoromethyl groups in this compound?

  • Methodological Answer :
  • ¹H NMR : The bromomethyl (-CH₂Br) protons appear as a singlet or multiplet near δ 4.3–4.8 ppm due to deshielding by bromine. The difluoromethyl (-CF₂H) group shows a triplet (²JHF ~50–60 Hz) near δ 5.5–6.5 ppm.
  • ¹⁹F NMR : The -CF₂H group resonates as a doublet (²JFH ~50–60 Hz) near δ -110 to -120 ppm.
  • 13C NMR : The bromomethyl carbon appears at δ 25–35 ppm, while the difluoromethyl carbon is split into a doublet (¹JCF ~250–300 Hz) near δ 110–120 ppm .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer :
  • Light Sensitivity : The bromomethyl group is prone to photolytic degradation. Store in amber glassware under inert gas (N₂/Ar) .
  • Moisture Sensitivity : Hydrolysis of the C-Br bond can occur in humid conditions. Use molecular sieves or anhydrous solvents during synthesis .
  • Thermal Stability : Avoid temperatures >80°C, as decomposition (e.g., HBr elimination) may occur.

Advanced Research Questions

Q. How do electronic effects of the bromomethyl and difluoromethyl groups influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • Bromomethyl Group : Acts as an electrophilic site for nucleophilic substitution (SN2) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura with arylboronic acids). Steric hindrance from the pyridine ring may slow reactivity .
  • Difluoromethyl Group : The electron-withdrawing -CF₂H group deactivates the pyridine ring, directing electrophilic substitution to the para position (relative to the bromomethyl group).
    Case Study : In Pd-catalyzed couplings, the bromomethyl group reacts preferentially over the -CF₂H group due to better leaving-group ability .

Q. What strategies resolve contradictions in reported catalytic efficiencies for nickel-mediated reactions involving this compound?

  • Methodological Answer : Discrepancies in catalytic activity (e.g., ethylene oligomerization) may arise from:
  • Ligand Effects : Bidentate P,N ligands enhance Ni catalyst stability but may sterically hinder access to the bromomethyl group .
  • Solvent Polarity : Polar solvents (e.g., DMF) stabilize charged intermediates but may deactivate Ni(0) catalysts.
    Resolution :
  • Compare turnover numbers (TONs) under standardized conditions (solvent, temperature, ligand ratio).
  • Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .

Q. How can computational modeling predict the reactivity of 2-(bromomethyl)-6-(difluoromethyl)pyridine in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Model the transition state for SN2 displacement at the bromomethyl group. The pyridine ring’s electron-deficient nature lowers the energy barrier for nucleophilic attack.
  • Fukui Function Analysis : Identify the most electrophilic site (typically the bromomethyl carbon) for reaction with amines or thiols .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to account for solvation .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for characterizing byproducts in the bromination step?

  • Methodological Answer :
  • GC-MS : Detect low-molecular-weight byproducts (e.g., succinimide from NBS decomposition).
  • HPLC : Resolve di-brominated or over-oxidized impurities using a C18 column and acetonitrile/water mobile phase.
  • Elemental Analysis : Confirm Br/F stoichiometry to rule out incomplete bromination or fluorine loss .

Q. How can isotopic labeling (e.g., ¹⁸O, D) elucidate mechanistic pathways in esterification or hydrolysis reactions?

  • Methodological Answer :
  • ¹⁸O Labeling : Introduce ¹⁸O during esterification (using H₂¹⁸O) to track oxygen incorporation into the carboxylic acid intermediate.
  • Deuterium Exchange : Use D₂O to probe acidic protons (e.g., -CF₂H) and confirm kinetic isotope effects in hydrolysis .

Comparative Studies

Q. How does substituting bromine with chlorine or iodine in the methyl group alter the compound’s reactivity and applications?

  • Methodological Answer :
  • Chlorine : Lower leaving-group ability reduces substitution rates but improves thermal stability.
  • Iodine : Higher reactivity in SN2 reactions but increased light sensitivity.
  • Applications : Bromine is optimal for catalytic cross-coupling; iodine suits photolabile protecting groups .

Q. What are the structural and electronic differences between this compound and its trifluoromethyl analog (2-(bromomethyl)-6-(trifluoromethyl)pyridine)?

  • Methodological Answer :
  • Electronic Effects : The -CF₃ group is more electron-withdrawing than -CF₂H, further deactivating the pyridine ring.
  • Steric Effects : -CF₃ is bulkier, potentially hindering nucleophilic attack at the bromomethyl site.
  • Applications : -CF₃ analogs are preferred in medicinal chemistry for enhanced metabolic stability .

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